tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate
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Overview
Description
5-Bromo-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a bromine atom at the 5th position, a dihydroquinoxaline core, and a tert-butyl ester group at the carboxylic acid position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroquinoxaline and bromine.
Bromination: The bromination of 3,4-dihydroquinoxaline is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 5th position.
Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the dihydroquinoxaline core is oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the bromine atom to other functional groups, such as hydrogen or alkyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Hydrogenated or alkylated quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound is used as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine:
Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the quinoxaline core play crucial roles in binding to these targets, leading to modulation of their activities. The tert-butyl ester group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
- 5-Chloro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
- 5-Fluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
- 5-Iodo-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
Comparison:
- Uniqueness: The presence of the bromine atom in 5-Bromo-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs.
- Reactivity: Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound suitable for specific chemical transformations.
- Applications: The bromine derivative may exhibit different biological activities and binding affinities compared to its analogs, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C13H17BrN2O2 |
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Molecular Weight |
313.19 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-8-7-15-11-9(14)5-4-6-10(11)16/h4-6,15H,7-8H2,1-3H3 |
InChI Key |
HNNGMRMIFPPBLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=CC=C2Br |
Origin of Product |
United States |
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